1-(2-(4-benzylpiperidin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the [1,2,4]triazino[3,4-f]purine-dione family, characterized by a fused triazine-purine core with ketone groups at positions 6 and 6. Key structural features include:
- 1-(2-(4-Benzylpiperidin-1-yl)ethyl side chain: A bulky, flexible substituent with a tertiary amine (piperidine) and aromatic (benzyl) moieties. This group likely improves lipophilicity and modulates interactions with biological targets, such as receptors or enzymes.
The compound’s synthetic route may involve alkylation of the purine core with a pre-formed 4-benzylpiperidinylethyl intermediate, followed by sequential methylation steps .
Properties
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O2/c1-17-18(2)32-21-22(28(3)25(34)29(4)23(21)33)26-24(32)31(27-17)15-14-30-12-10-20(11-13-30)16-19-8-6-5-7-9-19/h5-9,18,20H,10-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMUWUMRKYAJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCC(CC4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-benzylpiperidin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound features a benzylpiperidine moiety linked to a triazino-purine structure. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Monoamine Oxidase Inhibition : Compounds with benzylpiperidine structures have shown selective inhibition of monoamine oxidase (MAO), particularly MAO-B. This suggests potential applications in treating neurological disorders such as Parkinson's disease .
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against both bacterial and fungal pathogens. The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can enhance efficacy against specific strains .
- Cytotoxicity : Preliminary studies suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .
Inhibition of Monoamine Oxidases
Recent studies have highlighted the effectiveness of similar benzylpiperidine derivatives as MAO-B inhibitors. For instance:
- The compound S5 was identified as a potent reversible inhibitor with an IC50 value indicating strong selectivity towards MAO-B compared to MAO-A. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibition .
Antimicrobial Studies
In vitro evaluations of related piperidine derivatives revealed:
- Significant antibacterial activity against strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The most effective derivatives showed comparable potency to standard antibiotics like chloramphenicol .
| Compound | Activity | Standard Comparison |
|---|---|---|
| 8b | Moderate | Chloramphenicol |
| 8d | High | Mancozeb |
| 8g | Very High | Chloramphenicol |
Cytotoxicity and Cancer Research
Studies on the cytotoxic effects of compounds structurally related to our target compound demonstrated:
- IC50 values ranging from 7.9 µM to 92 µM against human breast and ovarian cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .
Case Studies
- Monoamine Oxidase Inhibition : A case study involving S5 showed significant improvement in motor functions in animal models of Parkinson's disease when treated with this class of compounds.
- Antimicrobial Efficacy : A series of experiments demonstrated that specific substitutions on the benzylpiperidine ring significantly enhanced antimicrobial activity against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the [1,2,4]triazino[3,4-f]purine-dione core but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Flexibility vs. In contrast, rigid chlorophenyl or methylbenzyl groups (e.g., ) may restrict binding modes .
Lipophilicity and Solubility :
- The piperidine-benzyl group in the target compound increases logP compared to chlorophenyl analogs, suggesting improved membrane permeability but reduced aqueous solubility. Chlorophenyl derivatives (e.g., ) may exhibit better solubility due to polar Cl substituents .
Dimethyl analogs (e.g., ) lack this protection, possibly leading to faster metabolic clearance . Chlorine atoms in analogs introduce electron-withdrawing effects, altering charge distribution and hydrogen-bonding capacity compared to the target compound’s benzylpiperidine .
Biological Implications: Analogous compounds (e.g., ) with triazole or benzyl groups show activity as adenosine receptor antagonists. The target compound’s piperidine moiety may enhance affinity for amine-binding receptors (e.g., GPCRs) or enzymes like kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
